3-Chloro-4-fluoro-7-nitro-1H-indazole
Overview
Description
3-Chloro-4-fluoro-7-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-fluoro-7-nitro-1H-indazole typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method includes the reaction of 2-fluorobenzaldehyde with hydrazine to form the corresponding hydrazone, followed by cyclization under acidic conditions . Another approach involves the use of 2-chlorobenzaldehyde and 4-nitrophenylhydrazine, which undergoes a similar cyclization process .
Industrial Production Methods
Industrial production of this compound often employs transition metal-catalyzed reactions to improve yields and reduce byproducts. For example, a Cu(OAc)2-catalyzed reaction using oxygen as the terminal oxidant has been described . This method involves the formation of an N-H ketimine intermediate, which then undergoes cyclization to form the indazole ring.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-fluoro-7-nitro-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can be oxidized to form different functional groups depending on the reagents used.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of substituted indazoles with different functional groups.
Reduction: Formation of 3-Chloro-4-fluoro-7-amino-1H-indazole.
Oxidation: Formation of various oxidized derivatives depending on the reaction conditions.
Scientific Research Applications
3-Chloro-4-fluoro-7-nitro-1H-indazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-Chloro-4-fluoro-7-nitro-1H-indazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro and fluoro substituents can enhance binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7-nitrobenzofurazan: Similar in structure but contains a benzofurazan ring instead of an indazole ring.
2-Fluoro-4-nitroaniline: Contains similar substituents but on a different aromatic ring system.
3-Chloro-4-fluoroaniline: Lacks the nitro group but has similar chloro and fluoro substituents.
Uniqueness
3-Chloro-4-fluoro-7-nitro-1H-indazole is unique due to the combination of its substituents on the indazole ring, which imparts distinct chemical and biological properties. The presence of the nitro group enhances its reactivity, while the chloro and fluoro substituents provide additional sites for chemical modification.
Properties
IUPAC Name |
3-chloro-4-fluoro-7-nitro-2H-indazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFN3O2/c8-7-5-3(9)1-2-4(12(13)14)6(5)10-11-7/h1-2H,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNYWOIQCVFZQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NNC(=C2C(=C1)F)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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